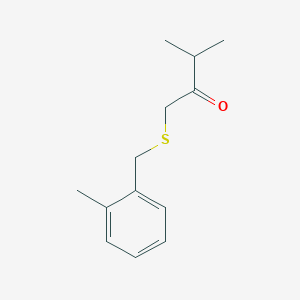
3-Methyl-1-((2-methylbenzyl)thio)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-((2-methylbenzyl)thio)butan-2-one is an organic compound with the molecular formula C13H18OS and a molecular weight of 222.35 g/mol . It is characterized by the presence of a thioether group and a ketone functional group, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-((2-methylbenzyl)thio)butan-2-one typically involves the reaction of 3-methyl-2-butanone with 2-methylbenzylthiol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and other advanced techniques may be employed to ensure consistent product quality and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1-((2-methylbenzyl)thio)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thioether group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-((2-methylbenzyl)thio)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-Methyl-1-((2-methylbenzyl)thio)butan-2-one involves its interaction with molecular targets through its functional groups. The ketone group can participate in hydrogen bonding and other interactions, while the thioether group can undergo oxidation or substitution reactions, affecting the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-2-butanone: A simpler ketone without the thioether group.
2-Methylbenzylthiol: Contains the thioether group but lacks the ketone functionality.
3-Methyl-1-((2-chlorobenzyl)thio)butan-2-one: Similar structure but with a chlorine atom instead of a methyl group on the benzyl ring.
Eigenschaften
Molekularformel |
C13H18OS |
|---|---|
Molekulargewicht |
222.35 g/mol |
IUPAC-Name |
3-methyl-1-[(2-methylphenyl)methylsulfanyl]butan-2-one |
InChI |
InChI=1S/C13H18OS/c1-10(2)13(14)9-15-8-12-7-5-4-6-11(12)3/h4-7,10H,8-9H2,1-3H3 |
InChI-Schlüssel |
JKFLCSPCOWAMKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1CSCC(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


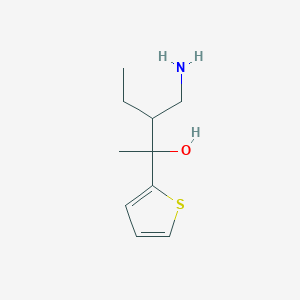

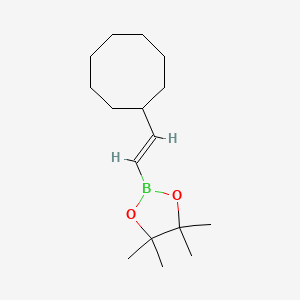
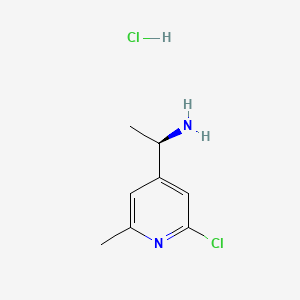


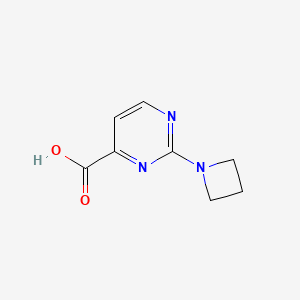
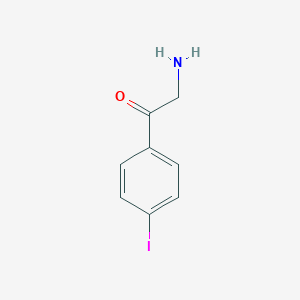
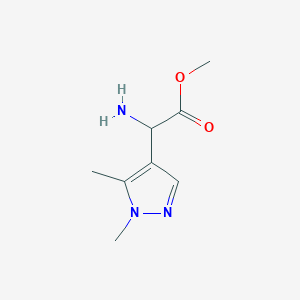
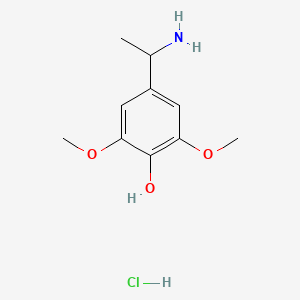
![3'-Bromospiro[adamantane-2,9'-fluorene]](/img/structure/B15328063.png)
![1-{3-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine](/img/structure/B15328068.png)
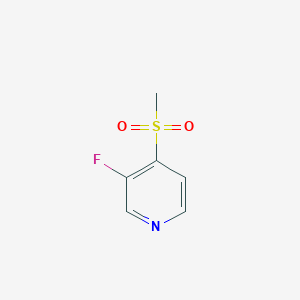
![6,8-Dichloro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B15328076.png)
